molecular formula C13H18BrN B2425155 4-bromo-N-cyclohexyl-N-methylaniline CAS No. 88799-11-5

4-bromo-N-cyclohexyl-N-methylaniline

Cat. No. B2425155
CAS RN: 88799-11-5
M. Wt: 268.198
InChI Key: XRFPEHHQCQWRSS-UHFFFAOYSA-N
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Description

4-bromo-N-cyclohexyl-N-methylaniline is a chemical compound with the molecular formula C13H18BrN and a molecular weight of 268.19 . It is commonly used in scientific experiments.


Molecular Structure Analysis

The molecular structure of 4-bromo-N-cyclohexyl-N-methylaniline consists of a cyclohexyl group (C6H11) and a methyl group (CH3) both attached to a nitrogen atom, which is also attached to a phenyl ring with a bromine atom at the para position .


Physical And Chemical Properties Analysis

4-bromo-N-cyclohexyl-N-methylaniline is a clear liquid at room temperature . It has a molecular weight of 268.19 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Reactions

4-bromo-N-cyclohexyl-N-methylaniline plays a crucial role in various synthetic and chemical reactions. For instance, it is used in the synthesis of biphenyl carboxylic acid derivatives through Suzuki coupling approaches, highlighting its importance in complex organic synthesis processes (Ennis et al., 1999). Additionally, it serves as a precursor in the palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, showcasing its versatility in creating compounds with potential nonlinear optical properties (Rizwan et al., 2021).

Metabolic Studies

This chemical is also significant in metabolic studies. For example, research on rat liver microsomal metabolism of halogenated 4-methylanilines provides insights into the metabolic pathways and by-products formed during the metabolism of such compounds (Boeren et al., 1992).

Advanced Material Synthesis

In advanced material synthesis, 4-bromo-N-cyclohexyl-N-methylaniline is used to create specific recognition matrices for molecular imprinting. This application is crucial in the targeted capture and analysis of biomolecules, as demonstrated in the synthesis of a matrix for creatinine imprinting, which has implications in clinical diagnostics (Syu et al., 2010).

Electrophilic Bromination

Another application is in the study of electrophilic bromination reactions. Research on bromination of anilines encapsulated in β-cyclodextrin, where 4-bromo-N-cyclohexyl-N-methylaniline acts as a reactant, provides valuable insights into the selectivity and efficiency of such reactions (Velusamy et al., 1996).

Hemoglobin Interaction Studies

This compound is also studied for its interaction with biological molecules like hemoglobin. Investigations into the reactions of 4-halogeno-N,N-dimethylaniline-N-Oxide with hemoglobin shed light on the biochemical interactions and transformations of such compounds in biological systems (Renner, 2004).

properties

IUPAC Name

4-bromo-N-cyclohexyl-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h7-10,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFPEHHQCQWRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

26 g 4-bromo-N-methylaniline (XXI) and 100 ml anhydrous N,N-dimethyl formamide (HCONEt2) were plced into a four-necked flask and cooled down to 0° C. under nitrogen. 40 ml of 2.5 M n-butyl lithium (n-BuLi) solution in n-hexane was dropped with stirring and stirred for 2 hours while maintaining at 0° C. N-hexane and n-butane were evaporated and 16.2 g bromo-cyclohexane was added and stirred under reflux for 8 hours. After cooling, lithium bromide was filtered off and N,N-dimethyl formamide recovered. The residue was recrystallized twice from 95% ethanol to yield 16 g 4bromo-N-methyl-N-cyclohexyl aniline (II).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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